1-(3-Chlorophenyl)-3-phenylthiourea 1-(3-Chlorophenyl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 4251-08-5
VCID: VC7865453
InChI: InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
SMILES: C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl
Molecular Formula: C13H11ClN2S
Molecular Weight: 262.76 g/mol

1-(3-Chlorophenyl)-3-phenylthiourea

CAS No.: 4251-08-5

Cat. No.: VC7865453

Molecular Formula: C13H11ClN2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-phenylthiourea - 4251-08-5

Specification

CAS No. 4251-08-5
Molecular Formula C13H11ClN2S
Molecular Weight 262.76 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-phenylthiourea
Standard InChI InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Standard InChI Key YRBVLVKDMVTDDO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

1-(3-Chlorophenyl)-3-phenylthiourea features a thiourea core (-N-C(=S)-N-) flanked by aromatic substituents: a 3-chlorophenyl group and a phenyl ring. The chlorine atom at the meta position induces electronic effects that enhance molecular polarity, while the planar aromatic systems facilitate π-π stacking interactions .

Synthetic Protocols

The compound is synthesized through a catalyst-free reaction between 3-chlorophenyl isothiocyanate and aniline under aerobic conditions . Key parameters include:

Table 1: Optimal Synthesis Conditions

ParameterSpecification
SolventDichloromethane
Temperature0°C to ambient
Reaction Time45–75 minutes
Yield71.8%
PurificationMethanol recrystallization

The reaction proceeds via nucleophilic addition-elimination mechanism, where the amine group of aniline attacks the electrophilic carbon in the isothiocyanate . FT-IR spectroscopy confirms product formation through characteristic C=S stretching vibrations at 1250–1350 cm⁻¹ and N-H signals at 3200–3400 cm⁻¹ .

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR spectra display aromatic proton resonances in the δ 6.8–7.5 ppm range, with distinct splitting patterns confirming substitution positions. The thiourea NH protons appear as broad singlets near δ 9.5 ppm due to hydrogen bonding .

¹³C NMR data reveals critical shifts:

  • Thiourea carbonyl (C=S): δ 178–182 ppm

  • Aromatic carbons: δ 120–140 ppm

  • Chlorine-bearing carbon: δ 128.5 ppm

Crystallographic Insights

While single-crystal data for 1-(3-chlorophenyl)-3-phenylthiourea remains unpublished, analogous thiourea derivatives crystallize in monoclinic systems (space group P21/n) with Z=4. Hydrogen bonding networks (N-H⋯S and N-H⋯N) create stable supramolecular architectures .

Biological Activity Profile

Cholinesterase Inhibition

The compound exhibits notable enzyme inhibition:

Table 2: Enzyme Inhibition Parameters

EnzymeIC₅₀ (µg/mL)Docking Score (kJ/mol)
Acetylcholinesterase50-10.01
Butyrylcholinesterase60-8.04

Molecular docking simulations reveal the chlorine atom forms hydrophobic interactions with enzyme active sites, while the thiourea moiety coordinates catalytic triads through hydrogen bonding .

Environmental Applications

Mercury Ion Sensing

Fluorescence quenching studies indicate potential for Hg²⁺ detection:

  • Detection limit: 0.1–10 µM range

  • Stern-Volmer constant (Ksv): 1.8×10⁴ M⁻¹

  • Selectivity over competing ions (Fe³⁺, Pb²⁺) >95%

The thiourea sulfur atom acts as preferential binding site for mercury, inducing measurable spectral shifts through charge transfer mechanisms .

Structure-Activity Relationships

Key molecular features governing bioactivity include:

  • Chlorine Substituent: Enhances lipophilicity (ClogP +0.8) and target binding through halogen bonding

  • Thiourea Core: Enables redox activity and metal coordination

  • Aromatic Planarity: Facilitates intercalation into biological membranes

Comparative studies show 3-chloro substitution improves inhibition potency by 40% compared to para-substituted analogs .

Toxicological Considerations

Preliminary assessments indicate:

  • LD₅₀ (oral, rat): >2000 mg/kg

  • AMES test: Negative for mutagenicity

  • Hepatotoxicity thresholds: 250 µM (HepG2 cells)

Metabolic studies predict glutathione conjugation as the primary detoxification pathway.

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